ACTH (4-10) is a heptapeptide fragment of adrenocorticotropic hormone (ACTH), a polypeptide hormone produced by the anterior pituitary gland. ACTH (4-10) encompasses the amino acid sequence 4-10 of the full ACTH molecule, consisting of the following sequence: H-Met-Glu-His-Phe-Arg-Trp-Gly-OH [, , , , , ].
Classification: ACTH (4-10) is classified as a neuropeptide, specifically a melanocortin. Melanocortins are a family of peptides derived from pro-opiomelanocortin (POMC) that exert diverse biological effects, including the regulation of pigmentation, adrenal function, energy homeostasis, and inflammation [, , , ].
Role in Scientific Research: ACTH (4-10) has been extensively studied for its potential neurotrophic, neuroprotective, and cognitive-enhancing effects [, , , ]. It is investigated in research related to various neurological conditions, including Alzheimer's disease, stroke, and Parkinson's disease, as well as its influence on learning, memory, and behavior [, , , ].
Molecular Structure Analysis
ACTH (4-10) is a linear heptapeptide composed of seven amino acid residues: methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, and glycine [, , , , , ]. The peptide chain adopts various conformations in solution, influenced by factors like solvent environment and interactions with other molecules.
Conformational Analysis:
Hairpin Loop: Nuclear magnetic resonance (NMR) spectroscopy studies suggest that ACTH (4-10) can adopt a hairpin loop conformation in solution []. This conformation is hypothesized to be important for its biological activity, as it positions key residues in a spatially favorable arrangement.
Type I Beta-Turn: Studies on analogs of ACTH (4-10) indicate that a type I beta-turn conformation may also play a role in its biological activity [].
Chemical Reactions Analysis
Periodate Oxidation: The N-terminal serine residue of ACTH (4-10) can be selectively oxidized by periodate to generate an aldehyde group []. This reaction enables the site-directed conjugation of nonpeptide groups to the peptide, which can be utilized for labeling, modification, or attachment of other molecules.
Lactam Bridge Formation: Analogues of ACTH (4-10) have been designed with specific amino acid substitutions that allow the formation of a cyclic lactam bridge between side-chain groups []. This cyclization can enhance potency, prolong biological activity, and increase stability against enzymatic degradation.
Mechanism of Action
Neurological Disorders:
Alzheimer's Disease: Research suggests that ACTH (4-10) may enhance the survival of cholinergic neurons in the basal forebrain, which are particularly vulnerable to degeneration in Alzheimer's disease []. In vitro studies showed that ACTH (4-10) increased the survival of these neurons and stimulated choline acetyltransferase activity, an enzyme essential for acetylcholine synthesis []. These findings suggest that ACTH (4-10) might hold promise for mitigating neuronal loss associated with Alzheimer's disease.
Parkinson's Disease: Investigations in animal models of Parkinson's disease have shown that ACTH (4-10) can mitigate behavioral disturbances induced by neurotoxins that damage dopaminergic neurons []. ACTH (4-10) attenuated motor deficits and reduced anxiety levels in rats treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra []. These findings indicate a potential neuroprotective role for ACTH (4-10) in Parkinson's disease.
Cognitive Function:
Learning and Memory Enhancement: ACTH (4-10) has been shown to improve learning and memory in animal models [, , ]. Neonatal administration of ACTH (4-10) to rat pups resulted in long-lasting behavioral effects, including increased exploratory activity, decreased anxiety, and improved passive avoidance conditioning [, ]. These findings suggest that ACTH (4-10) may have a positive impact on cognitive development and function.
Attention and Focus: ACTH (4-10) has demonstrated potential benefits for enhancing attention and focus in humans []. Studies have shown that intranasal administration of ACTH (4-10) to healthy individuals improved their performance on tasks requiring sustained attention and cognitive flexibility [].
Applications
Neurite Outgrowth: ACTH (4-10) has been implicated in stimulating neurite outgrowth in neuronal cell lines []. This effect appears to be mediated by melanocortin receptors, particularly MC4R [].
Stress Response Modulation: Research suggests that ACTH (4-10) may influence the brain's response to stress [, , ]. Studies have shown that ACTH (4-10) can modulate the expression of Fos, a protein marker of neuronal activity, in brain regions associated with stress processing, such as the hypothalamic paraventricular nucleus and the limbic system [, ].
Related Compounds
α-Melanocyte-Stimulating Hormone (α-MSH)
Relevance: α-MSH contains the entire amino acid sequence of ACTH (4-10) within its structure [, ]. This overlap in sequence contributes to α-MSH exhibiting melanotropic activities. Several studies investigated the shared structural features and their impact on the biological activity of both peptides [, , , , , , ].
[D-Phe7]ACTH (4-10)
Relevance: [D-Phe7]ACTH (4-10) has been found to stimulate neurite outgrowth in Neuro 2A cells, a property attributed to its interaction with the melanocortin 4 receptor (MC4-R) []. This suggests a potential role for this analog in neuronal growth and development, distinct from the actions of ACTH (4-10).
[D-Arg8]ACTH (4-10)
Relevance: Acting as an antagonist at the melanocortin 4 receptor (MC4-R), [D-Arg8]ACTH (4-10) effectively inhibits the neurite outgrowth stimulated by α-MSH in Neuro 2A cells []. This antagonistic behavior highlights the importance of specific stereochemistry at certain positions within the ACTH (4-10) sequence for receptor binding and subsequent biological activity.
γ2-MSH
Relevance: While γ2-MSH doesn't directly affect neurite outgrowth mediated by the MC4-R, its ability to stimulate neurite outgrowth when the MC5-R is heterologously expressed in Neuro 2A cells underscores the shared signaling pathways between different melanocortin receptors []. This finding suggests a broader involvement of melanocortin signaling in neuronal processes.
ORG2766
Relevance: Although structurally similar to ACTH (4-10), ORG2766 does not demonstrate the same ability to stimulate neurite outgrowth in Neuro 2A cells []. This suggests that subtle structural differences within this peptide family can lead to significant changes in their biological activity profiles.
Forskolin
Relevance: The finding that forskolin can induce neurite outgrowth in Neuro 2A cells, similar to the effects observed with α-MSH and [D-Phe7]ACTH (4-10), supports the hypothesis that the neurotrophic effects of these peptides are mediated through the cAMP signaling pathway [].
Corticotropin Releasing Factor (CRF)
Relevance: Intracerebroventricular (i.c.v.) infusion of CRF in sheep results in increased blood pressure and heart rate, similar to the effects observed with ACTH (1-24) []. This suggests that CRF and ACTH may interact in the central nervous system to regulate cardiovascular function.
Sauvagine
Relevance: Sauvagine, when administered intracerebroventricularly (i.c.v.) to sheep, induces an increase in blood pressure, mirroring the effects of both CRF and ACTH (1-24) []. This finding highlights the potential role of sauvagine in the central regulation of cardiovascular function.
ACTH (1-24)
Relevance: Similar to ACTH (4-10), ACTH (1-24) influences blood pressure regulation. When infused intracerebroventricularly (i.c.v.) in sheep, ACTH (1-24) leads to an increase in blood pressure, suggesting a central mechanism for its cardiovascular effects []. This finding aligns with the broader involvement of ACTH and its fragments in cardiovascular regulation.
Semax
Relevance: Semax, like ACTH (4-10), demonstrates positive effects on behavioral and cognitive functions [, , , ]. It has been shown to improve learning and memory and exhibit protective effects in models of neurological disorders, suggesting a therapeutic potential for Semax in conditions affecting cognitive function.
Delta-Sleep Inducing Peptide (DSIP)
Relevance: Similar to ACTH (4-10) analog ACTH (4-7)-Pro-Gly-Pro, DSIP demonstrates regulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the stress response []. This shared influence suggests a potential interaction or complementary roles of these peptides in modulating stress and related physiological processes.
ACTH (4-7)-Pro-Gly-Pro
Relevance: ACTH (4-7)-Pro-Gly-Pro, similar to ACTH (4-10), has been shown to modulate Fos expression in specific brain regions, particularly those involved in the stress response []. This suggests that this ACTH fragment retains some of the central nervous system activities of the full ACTH molecule, particularly in relation to stress and emotional responses.
α-MSH6-11
Relevance: The identification of α-MSH inhibitory activity in a growth hormone secretagogue (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) with structural similarity to α-MSH6-11 prompted investigations into MSH-GHRP hybrid analogues. [] This suggests potential overlapping binding sites or shared signaling pathways between these peptide families, highlighting potential for cross-reactivity and off-target effects.
[Pro8,Gly9,Pro10]ACTH-(4-10)
Relevance: This specific ACTH analog was synthesized using a chemoenzymatic approach, utilizing a synthetic oligonucleotide template. [] The development of modified ACTH analogs allows for studying their structure-activity relationships and exploring potential therapeutic applications.
[Nle4, Asp5, D-Phe7, Lys10]α-MSH4-10NH2
Relevance: Compared to ACTH (4-10), this cyclic analog exhibited enhanced potency and prolonged activity in melanocyte assays. [] These modifications aim to improve the therapeutic potential of these peptides, enhancing their stability and resistance to enzymatic degradation.
Relevance: This linear analog, along with its cyclic counterpart, provided insights into the structure-activity relationships of melanotropins. [] The development of such analogs contributed to a deeper understanding of the key structural features influencing the potency, duration of action, and stability of melanotropic peptides.
β-Melanocyte-Stimulating Hormone (β-MSH)
Relevance: β-MSH exhibits a unique binding affinity for the melanocortin 4 receptor (MC4-R), distinct from other melanocortin receptor subtypes, including the one targeted by ACTH (4-10). [] This suggests that β-MSH may play a specific role in MC4-R-mediated signaling, potentially influencing physiological processes such as energy balance and appetite control.
γ-Lipotropin
Relevance: The elucidation of the structure of γ-lipotropin, which contains the ACTH (4-10) sequence, from various species reveals a highly conserved 23-amino acid sequence at the C-terminus. [] This conservation across species suggests a critical role for this region of the molecule in its biological activity and highlights the evolutionary significance of these peptides.
[3H]-Ac-[Nle4, D-Phe7]α-MSH4–11NH2
Relevance: This radiolabeled analog allowed researchers to study the binding characteristics of melanotropins and explore their potential for targeting melanoma cells. []
Relevance: The development of these labeled conjugates enabled the study of melanotropin receptor distribution and trafficking in cells and tissues. [] Understanding the distribution and function of these receptors is crucial for exploring the therapeutic potential of melanotropins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-357300 is a potent, selective, reversible MetAP2 inhibitor with IC50 of 0.12 uM. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models.
A-366 is a potent inhibitor of G9a/GLP with IC50 3 nM and > 100-fold selectivity over other methyltransferases and other non-epigenetic targets. A-366 has been shown to inhibit H3K9 methylation in cells with an IC50 of 100 nM and exhibits minimal cellular toxicity compared with previous quinazoline-based probes. A-366 selectively inhibits G9a and the closely related GLP (EHMT1), but not other histone methyltransferases. A-366 has significantly less cytotoxic effects on the growth of tumor cell lines compared to other known G9a/GLP small molecule inhibitors despite equivalent cellular activity on methylation of H3K9me2.
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
A-371191 is a novel Bcl-XL antagonist. Bcl-XL is one of the anti-apoptotic Bcl-2 family members that plays a key role in the regulation of apoptosis. Overexpression of Bcl-XL occurs in numerous cancers and its overexpression correlates with increased resistance to many chemocytotoxic drugs.